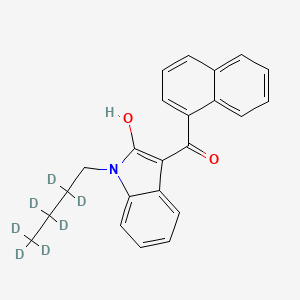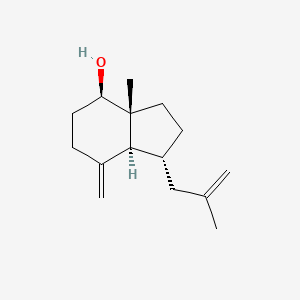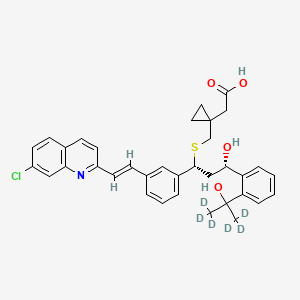
JWH-073 2-hydroxyindole metabolite-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
JWH 073 2-hydroxyindole metabolite-d7 contains seven deuterium atoms at the 2, 2’, 3, 3’, 4, 4, and 4 positions. It is intended for use as an internal standard for the quantification of JWH 073 2-hydroxyindole metabolite by GC- or LC-mass spectrometry (MS). JWH 073 2-hydroxyindole metabolite is a potential monohydroxylated urinary metabolite of JWH 073, a WIN 55,212-2 derivative that is a mildly selective agonist of the peripheral cannabinoid receptor.
Aplicaciones Científicas De Investigación
Identification and Quantification in Biological Samples
Solid-Phase Extraction and LC-MS/MS Analysis : A study by Chimalakonda et al. (2011) detailed a method involving liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with automated solid-phase extraction for resolving and accurately quantifying metabolites, including omega and omega-1 hydroxyl derivatives of JWH-018 and JWH-073, in human urine.
Metabolite Identification in Urine Specimens : Lovett et al. (2013) reported on the identification of a predominant metabolite found in urine specimens testing positive for synthetic cannabinoids. Their study Lovett et al. (2013) utilized mass spectrometric and liquid chromatographic techniques for the characterization of this metabolite.
Urinary Metabolite Monitoring in Legal Cases : Jang et al. (2013) focused on suggesting appropriate urinary biomarkers for proving the intake of JWH-018 or JWH-073. Their research Jang et al. (2013) involved the use of LC-MS/MS for quantification.
Metabolites Excreted in Human Urine : Another study by Moran et al. (2011) validated a method for measuring urinary concentrations of JWH-018, JWH-073, and their metabolites using LC-MS/MS.
Forensic Toxicology Applications
GC-EIMS Method for Detection in Urine : Paul and Bosy (2015) developed a sensitive method using gas chromatography-electron impact mass spectrometry (GC-EIMS) for detecting JWH-018 and JWH-073 metabolites in urine, useful in forensic analysis. This is detailed in Paul & Bosy (2015).
In Vitro Metabolite Characterization : Gambaro et al. (2014) conducted in vitro studies to identify principal metabolites of synthetic cannabinoids, which can help in discovering synthetic cannabinoid abusers. Findings are reported in Gambaro et al. (2014).
Binding Affinity and Agonist Activity at CB2 Receptors : Research by Rajasekaran et al. (2013) showed that metabolites of JWH-018 and JWH-073 exhibit high affinity and potent agonist activity at cannabinoid type-2 receptors, contributing to toxicological insights.
Propiedades
Nombre del producto |
JWH-073 2-hydroxyindole metabolite-d7 |
|---|---|
Fórmula molecular |
C23H14D7NO2 |
Peso molecular |
350.5 |
Nombre IUPAC |
[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-2-hydroxyindol-3-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C23H21NO2/c1-2-3-15-24-20-14-7-6-12-19(20)21(23(24)26)22(25)18-13-8-10-16-9-4-5-11-17(16)18/h4-14,26H,2-3,15H2,1H3/i1D3,2D2,3D2 |
Clave InChI |
HLQUZHWENOKGOT-NCKGIQLSSA-N |
SMILES |
CCCCN1C2=CC=CC=C2C(=C1O)C(=O)C3=CC=CC4=CC=CC=C43 |
Sinónimos |
(1-butyl-2,2,3,3,4,4,4-d7-2-hydroxy-1H-indol-3-yl)(naphthalen-1-yl)-methanone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





